4-bromo-1-(but-2-yn-1-yl)-1H-pyrazole
Overview
Description
4-bromo-1-(but-2-yn-1-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C7H7BrN2 and its molecular weight is 199.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Bromo-1-(but-2-yn-1-yl)-1H-pyrazole is a substituted pyrazole compound that has garnered attention for its diverse biological activities. Pyrazoles are recognized as privileged scaffolds in medicinal chemistry due to their ability to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic potential.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. The methodology often employs various catalysts and solvents to enhance yield and selectivity. For instance, using microwave-assisted synthesis has been shown to improve reaction times and product yields significantly.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit potent antimicrobial properties. For example, various pyrazole compounds have shown significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for some derivatives have been reported as low as 0.22 to 0.25 μg/mL, indicating strong bactericidal effects .
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
This compound | TBD | E. coli |
Other Pyrazoles | 0.22 - 0.25 | S. aureus |
Anticancer Activity
The anticancer potential of pyrazoles has been extensively studied, with several derivatives exhibiting significant antiproliferative effects against various cancer cell lines. For instance, certain pyrazole compounds have been identified as effective inhibitors of epidermal growth factor receptor (EGFR) with IC50 values comparable to established chemotherapeutics like erlotinib .
Anti-inflammatory Activity
This compound also shows promise in anti-inflammatory applications. Pyrazoles have been reported to inhibit cyclooxygenase enzymes (COX), which play a critical role in the inflammatory process. Compounds with similar structures have demonstrated significant reductions in carrageenan-induced edema in animal models .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazoles act as inhibitors for key enzymes involved in inflammation and cancer progression.
- Receptor Modulation : Some derivatives interact with specific receptors such as estrogen receptors, which may mediate their effects on cancer cells.
Case Studies
In one notable study, a series of substituted pyrazoles were evaluated for their anti-inflammatory effects using a rat model. The results indicated that certain compounds significantly reduced inflammation markers compared to control groups . Another study highlighted the efficacy of pyrazole derivatives against multidrug-resistant bacterial strains, showcasing their potential as novel antimicrobial agents .
Properties
IUPAC Name |
4-bromo-1-but-2-ynylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c1-2-3-4-10-6-7(8)5-9-10/h5-6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHBETNLKDYNRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.